molecular formula C17H16N2O3 B2888800 4-ethoxy-N-(2-oxoindolin-5-yl)benzamide CAS No. 921774-88-1

4-ethoxy-N-(2-oxoindolin-5-yl)benzamide

Cat. No. B2888800
CAS RN: 921774-88-1
M. Wt: 296.326
InChI Key: DMEHGKPVHNFQPV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzamides, which includes compounds like “4-ethoxy-N-(2-oxoindolin-5-yl)benzamide”, can be achieved through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation . This method is considered green, rapid, mild, and highly efficient .


Molecular Structure Analysis

The molecular structure of “this compound” can be identified using various analytical techniques such as Infrared Spectroscopy (IR), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy .


Chemical Reactions Analysis

Benzamides, including “this compound”, can be synthesized through direct condensation of benzoic acids and amines . This reaction is performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth .

Scientific Research Applications

  • Ethoxybromination of Enamides : A study by Nocquet‐Thibault et al. (2013) in "Organic Letters" describes the use of (diacetoxyiodo)benzene with bromide salts in ethanol for the regioselective ethoxybromination of enamides, yielding α-bromo hemiaminals. This process allows for a broad range of transformations, highlighting the versatility of enamides in organic synthesis (Nocquet‐Thibault et al., 2013).

  • Sigma Receptor Scintigraphy in Breast Cancer : Caveliers et al. (2002) investigated N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide (P-(123)I-MBA) for visualizing primary breast tumors in humans. This study, published in the "Journal of Nuclear Medicine," demonstrates the potential of benzamides in imaging and diagnosing breast cancer (Caveliers et al., 2002).

  • Neurological Applications : Research by Kepe et al. (2006) in "Proceedings of the National Academy of Sciences of the United States of America" explored a molecular imaging probe, 4-[F-18]fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-N-(2-pyridinyl)benzamide, for quantifying serotonin 1A receptor densities in Alzheimer's disease patients. This study highlights the potential of benzamides in neurological research (Kepe et al., 2006).

  • Anticancer Activity : A study by Alafeefy et al. (2015) in the "European Journal of Medicinal Chemistry" discusses the development of novel N-(2-(2-(2-oxoindolin-3-ylidene)hydrazinecarbonyl)phenyl)-benzamides with significant anticancer activity. This research provides insights into the therapeutic potential of benzamide derivatives in cancer treatment (Alafeefy et al., 2015).

  • Corrosion Inhibition : Ansari et al. (2015) in "Corrosion Science" explored Isatin-β-thiosemicarbzone derivatives as corrosion inhibitors for mild steel in acidic environments. This indicates the application of benzamide derivatives in material science, particularly in corrosion prevention (Ansari et al., 2015).

  • Oxidative Cyclization in Organic Synthesis : Rajeswaran and Srinivasan (1994) in "Synthesis" reported on the conversion of ethyl 1-benzenesulfonyl-2-bromomethyl-5-methoxyindole-3-carboxylate into benzcarbazoloquinones. This study demonstrates the role of benzamides in the synthesis of complex organic compounds (Rajeswaran & Srinivasan, 1994).

Future Directions

Indole derivatives, including “4-ethoxy-N-(2-oxoindolin-5-yl)benzamide”, have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . They are used widely in the pharmaceutical industry and have been the focus of many research studies .

properties

IUPAC Name

4-ethoxy-N-(2-oxo-1,3-dihydroindol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3/c1-2-22-14-6-3-11(4-7-14)17(21)18-13-5-8-15-12(9-13)10-16(20)19-15/h3-9H,2,10H2,1H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMEHGKPVHNFQPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)NC(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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